molecular formula C18H18ClN3O3 B2702835 1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 922904-32-3

1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2702835
CAS No.: 922904-32-3
M. Wt: 359.81
InChI Key: GKLOFHFANULSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea ( 922904-32-3) is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.81 g/mol . This urea derivative is provided as a high-purity research tool for investigative purposes only. The structure of this compound, which incorporates a pyrrolidinone moiety, is related to a class of urea derivatives investigated for potential application as therapeutic agents, including use as anticoagulants that act via the inhibition of Factor Xa, a key enzyme in the blood coagulation cascade . Researchers can utilize this compound to explore the structure-activity relationships of urea-based molecules and their mechanisms of action in biological systems. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper safety protocols and handling procedures for laboratory chemicals must be followed.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-9-8-14(11-15(16)22-10-2-3-17(22)23)21-18(24)20-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLOFHFANULSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride to form an intermediate amide. This intermediate is then reacted with 2-oxopyrrolidine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

PSNCBAM-1 (1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea)

  • Structural Differences :
    • The substituted phenyl ring in PSNCBAM-1 contains a pyridine core with a pyrrolidin-1-yl group at position 6, compared to the methoxy and 2-oxopyrrolidin groups in the target compound.
    • The pyridine ring in PSNCBAM-1 introduces aromatic nitrogen, altering electron distribution and hydrogen-bonding capacity.
  • Functional Implications: PSNCBAM-1 is a known allosteric modulator of the cannabinoid CB1 receptor, with the pyridine-pyrrolidine system enhancing binding affinity and selectivity . The target compound’s 2-oxopyrrolidin group may improve metabolic stability compared to PSNCBAM-1’s pyrrolidine, which is prone to oxidation.
Property Target Compound PSNCBAM-1
Aromatic Substituent 4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl 3-(6-Pyrrolidin-1-ylpyridin-2-yl)phenyl
Hydrogen-Bonding Sites 4 (urea, methoxy, lactam) 3 (urea, pyridine N, pyrrolidine N)
Molecular Weight ~395 g/mol (estimated) ~408 g/mol (estimated)
Reported Activity Potential cannabinoid modulator (inference) CB1 allosteric modulator

1-(4-Chlorophenyl)-3-(4-pyridinyl)urea

  • Structural Differences :
    • Lacks the substituted phenyl ring; instead, a simple pyridinyl group is attached to the urea.
  • Functional Implications: Reduced steric bulk may enhance solubility but limit receptor specificity. Lower molecular weight (~248 g/mol) suggests better bioavailability but shorter half-life compared to the target compound.

1-(4-Chlorophenyl)-3-[4-(phenylamino)phenyl]urea

  • Structural Differences: Substituted phenyl ring has a phenylamino (-NHPh) group instead of methoxy and lactam.

Pharmacological and Computational Insights

  • Receptor Binding :
    • Docking studies (e.g., AutoDock4 ) suggest that the 2-oxopyrrolidin group in the target compound forms stable hydrogen bonds with CB1 receptor residues, enhancing binding free energy compared to PSNCBAM-1’s pyridine-pyrrolidine system.
    • Methoxy groups often improve membrane permeability, critical for central nervous system targets .
  • Electron Localization :
    • Electron localization function (ELF) analysis (via Multiwfn ) reveals higher electron density at the urea carbonyl in the target compound, favoring interactions with polar receptor pockets .

Biological Activity

1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a chlorophenyl group, a methoxy-substituted phenyl group, and a pyrrolidinone moiety linked by a urea functional group, which suggests diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with phenyl isocyanate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to facilitate the formation of the urea linkage. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. Preliminary studies indicate that the compound may inhibit certain enzymes, potentially leading to anti-inflammatory or anticancer effects. However, comprehensive studies on its exact mechanism remain limited.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic effects:

1. Enzyme Inhibition:

  • The compound may exhibit inhibitory effects on enzymes related to inflammation and cancer cell proliferation. For example, similar compounds have shown activity against acetylcholinesterase (AChE) and urease, suggesting a potential for neuroprotective and antimicrobial applications.

2. Antibacterial Activity:

  • Compounds with similar structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Such findings highlight the potential for developing new antibiotics based on this compound's structure.

3. Anticancer Potential:

  • The structural components of the compound suggest it could interfere with cancer cell signaling pathways, although specific studies focusing on this compound are still needed.

Research Findings

Recent studies have focused on the pharmacological properties of related compounds, providing insights into the biological activities expected from this compound:

Activity Reference Compound IC50 Value (µM) Notes
AChE InhibitionThiourea21.25±0.15Comparison standard for enzyme inhibition.
Urease InhibitionCompound 7l2.14±0.003Strong inhibitory activity observed.
AntibacterialVariousModerate to strongEffective against Salmonella typhi.

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds:

  • Docking Studies:
    • Research utilizing molecular docking techniques has shown that compounds similar to this compound can interact effectively with amino acid residues in target proteins, suggesting a mechanism for their biological effects.
  • Pharmacological Evaluations:
    • Studies have evaluated the antibacterial efficacy and enzyme inhibition capabilities of various derivatives, indicating promising results that warrant further investigation into their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.